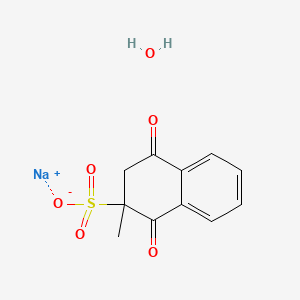
Menadione sodium bisulfite hydrate
Übersicht
Beschreibung
Menadione sodium bisulfite hydrate is a water-soluble form of menadione . It belongs to the Vitamin K class of compounds . Menadione is a prothrombogenic compound and is used as a model quinone in cell culture and in vivo investigations .
Molecular Structure Analysis
The molecular formula of Menadione sodium bisulfite hydrate is C11H11NaO6S . Its average mass is 294.256 Da and its monoisotopic mass is 294.017395 Da .Physical And Chemical Properties Analysis
Menadione sodium bisulfite hydrate is a solid . It is soluble in water . It is stable, but light can easily break it down .Wissenschaftliche Forschungsanwendungen
Vitamin K Potency in Poultry Feeds
Menadione sodium bisulfite (MSB) is used as a source of vitamin K in poultry feeds, demonstrating its importance in avian nutrition. Its vitamin K activity differs from fat-soluble menadione, indicating a variation in bioactivity based on solubility and formulation (Griminger, 1965).
Spectrophotometric Analysis
A spectrophotometric method has been developed for determining menadione (or MSB) in pharmaceuticals, highlighting its significance in quantitative analysis and quality control in pharmaceutical preparations (Sastry et al., 1987).
Hemorrhage Control in Poultry
MSB is utilized for controlling hemorrhagic conditions in poultry, which is a vitamin K deficiency simulation. This showcases its therapeutic application in veterinary medicine (Frost & Spruth, 1955).
Redox Activity Monitoring in Yeast Cells
Intracellular redox enzyme activity can be monitored amperometrically using MSB as an electron transfer mediator. This demonstrates its application in biochemical studies of cellular processes (Heiskanen et al., 2004).
Stability-Indicating Chromatographic Method
A chromatographic method for quantitatively determining MSB in injectable solutions has been developed. This method is significant for ensuring the stability and effectiveness of MSB in pharmaceutical formulations (Ghanem et al., 2013).
Solubility Studies
The solubilities of MSB in various solvent mixtures have been determined, which is crucial for understanding its physical and chemical properties in different formulations (Song et al., 2008).
Alleviation of Chromium Toxicity in Wheat
MSB has been shown to alleviate chromium toxicity in wheat by regulating oxidative defense and ion homeostasis. This highlights its potential role in enhancing plant growth under environmental stress conditions (Askari et al., 2021).
Safety And Hazards
Menadione sodium bisulfite hydrate is an eye irritant . In the absence of adequate data, the additive should be considered as a skin sensitiser . Considering the high dusting potential of Menadione sodium bisulfite hydrate, the absence of data on inhalation toxicity and the chromium (VI) content of dust, inhalation exposure resulting from handling of Menadione sodium bisulfite hydrate could be hazardous .
Eigenschaften
IUPAC Name |
sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5S.Na.H2O/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;;/h2-5H,6H2,1H3,(H,14,15,16);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTQSPTXVLMLHQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Menadione sodium bisulfite hydrate | |
CAS RN |
57414-02-5 | |
| Record name | 1-Naphthalenesulfonic acid, 1,4-dihydro-1-hydroxy-2(or 3)-methyl-4-oxo-, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



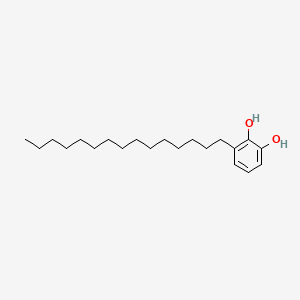
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1204211.png)
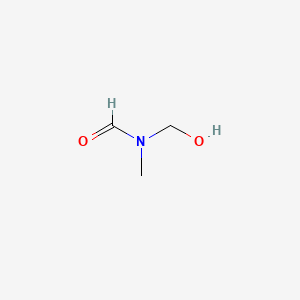
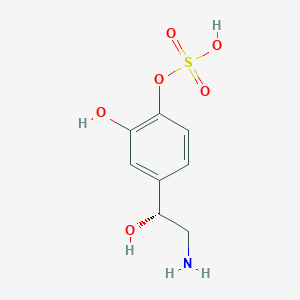
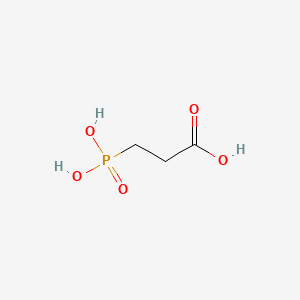

![2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1204219.png)
![2-[(4-Hydroxyphenyl)methyl]propanedinitrile](/img/structure/B1204220.png)





![2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane](/img/structure/B1204232.png)